molecular formula C15H13BrOS B8368730 2-(4-Bromophenyl)-1-(4-methylthiophenyl)ethanone CAS No. 252562-93-9

2-(4-Bromophenyl)-1-(4-methylthiophenyl)ethanone

Cat. No.: B8368730
CAS No.: 252562-93-9
M. Wt: 321.2 g/mol
InChI Key: YNZKGLUJHSRFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1-(4-methylthiophenyl)ethanone is a useful research compound. Its molecular formula is C15H13BrOS and its molecular weight is 321.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

252562-93-9

Molecular Formula

C15H13BrOS

Molecular Weight

321.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H13BrOS/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3

InChI Key

YNZKGLUJHSRFMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromophenylacetic acid (10.8 g, 0.050 mol) was disolved in thionyl chloride (50 mL) and stirred for 30 min at 90° C. The mixture was concentrated and the residual oil was disolved in carbon disulfide (100 mL) and thioanisole (12.5 g, 0.10 mol) was added and the mixture was cooled to 0° C., and AlCl3 (14.7 g, 0.11 mol) was added portionwise. The mixture was stirred at room temperature for 16 h. The resultant dark green suspension was poured into ice water (150 mL) and extracted with CH2Cl2 (150 mL×2), washed with aqueous saturated NaHCO3 (50 mL), dried over MgSO4, and concentarted in vacuo gave the solid. The solid was suspended in ether and collected by filtration to give the title compound (8.4 g, 46%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
14.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
46%

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